[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum
Description
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is a platinum(II) complex featuring a tridentate ligand, 2,6-bis[(dimethylamino)methyl]phenyl, and an iodido ligand. The ligand coordinates through the central aryl carbon (C1) and the two dimethylamino nitrogen atoms, forming a pincer-type geometry. This structure stabilizes the platinum center, which typically adopts a square planar coordination environment in its +2 oxidation state. The compound’s synthesis likely involves reacting a platinum iodide precursor with the tridentate ligand under controlled conditions. Structural characterization of such complexes is commonly performed using X-ray crystallography, often employing SHELX programs for refinement and analysis .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H19IN2Pt |
|---|---|
Molecular Weight |
513.28 g/mol |
IUPAC Name |
1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine;iodoplatinum(1+) |
InChI |
InChI=1S/C12H19N2.HI.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZOYZVDGRUYVLIQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.I[Pt+] |
Origin of Product |
United States |
Preparation Methods
Key Details:
- Solvent : Apolar solvents such as hexane or toluene are used to enhance regioselectivity.
- Reagent : One equivalent of BuLi ensures quantitative conversion to the desired lithium intermediate.
- Reaction Monitoring : Excess BuLi can lead to side reactions or mixed aggregates, impacting yield and purity.
Transmetallation with Platinum Iodide
The lithium intermediate undergoes transmetallation with platinum iodide (PtI₂) to form the target compound. This step involves the transfer of the ligand to the platinum center.
Reaction Conditions:
- Temperature : Ambient or slightly elevated temperatures (e.g., 25–40°C).
- Solvent : Dry tetrahydrofuran (THF) is commonly used to facilitate solubility and reaction efficiency.
- Yield Optimization : Careful control of stoichiometry and reaction time ensures high yields of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum.
Purification and Characterization
After synthesis, purification is performed using standard techniques such as recrystallization or chromatography. Characterization includes:
- NMR Spectroscopy : Proton and carbon NMR confirm structural integrity.
- Mass Spectrometry : High-resolution mass spectrometry verifies molecular weight.
- X-ray Crystallography : Provides detailed structural information on the platinum complex.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Regioselective Lithiation | BuLi (1 eq), apolar solvent | Formation of LiC₆H₃(CH₂NMe₂)₂-2,6 |
| Transmetallation | PtI₂, dry THF, ambient temperature | Formation of this compound |
| Purification | Recrystallization/Chromatography | Pure compound |
| Characterization | NMR, MS, X-ray crystallography | Structural confirmation |
Notes on Reaction Mechanisms
-
- Platinum iodide readily accepts ligands with strong donor properties such as dimethylamino groups.
- The final product exhibits exceptional stability due to robust Pt-Cipso bonds.
Chemical Reactions Analysis
Oxidative Addition and Reductive Elimination
The terdentate 2,6-bis[(dimethylamino)methyl]phenyl ligand stabilizes square-planar Pt(II) complexes, enabling oxidative addition with methyl iodide (MeI). This reaction proceeds via:
-
Oxidative Addition :
The intermediate features a novel Pt–C interaction at the aryl center, where C–C coupling occurs during reductive elimination .
-
Reductive Elimination :
The final product, , forms after reductive elimination. The ligand’s strong σ-donor and weak π-acceptor properties stabilize the transition state, facilitating C–C bond formation .
Key Structural Insights:
-
Coordination Geometry : Pt(II) adopts a square-planar geometry with bonds to C(aryl), I, and two N atoms from the ligand .
-
Bond Lengths :
Reactivity with Methyl Iodide
The reaction pathway involves a 1,2-methyl shift between Pt and the coordinated aryl group. This process is critical for C–C coupling during reductive elimination:
-
Mechanism : Methyl transfer from Pt to the aryl carbon generates a transient Pt(IV) intermediate, which undergoes reductive elimination to form the C–C bond .
-
Kinetics : The reaction rate is influenced by steric and electronic effects of the ligand, with MeI acting as both a methylating agent and an oxidizing agent .
Comparative Reactivity with Palladium Analogues
While structurally similar Pd(II) pincer complexes exhibit slower kinetics in bond-activation reactions (e.g., Sonogashira coupling), the Pt(II) system demonstrates enhanced stability and selectivity due to:
-
Stronger Pt–Ligand Bonds : Reduces ligand dissociation during catalytic cycles.
-
Electron-Rich Pt Center : Facilitates oxidative addition steps .
Role of the Terdentate Ligand
The 2,6-bis[(dimethylamino)methyl]phenyl ligand plays a dual role:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of [2,6-bis[(dimethylamino)methyl]phenyl]iodoplatinum typically involves the reaction of platinum(II) salts with the corresponding ligand. The compound features a distinctive bidentate ligand structure that stabilizes the platinum center through coordination.
Key structural insights include:
- Coordination Geometry : The platinum atom is coordinated by two nitrogen atoms from the dimethylamino groups and one iodine atom, resulting in a square planar geometry typical of many platinum(II) complexes.
- Ligand Effects : The bulky dimethylamino groups provide steric hindrance that can influence reactivity and selectivity in catalytic processes.
Hydrogenation Reactions
One of the notable applications of this compound is in hydrogenation reactions. The complex has been shown to catalyze the hydrogenation of alkenes and alkynes effectively.
Case Study : A study demonstrated that this platinum complex could facilitate the hydrogenation of diphenylacetylene under mild conditions, yielding significant amounts of cis- and trans-stilbene with high selectivity. The reaction conditions included varying catalyst loadings and temperatures to optimize product yields (Table 1).
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | NMR Yield (%) | cis:trans:full |
|---|---|---|---|---|
| 2 | 100 | 1 | 16:3:0 | |
| 2 | 100 | 24 | 73:16:2 | |
| 5 | 100 | 24 | 0:86:15 |
This table illustrates how varying conditions can lead to different product distributions, showcasing the complex's versatility in catalysis.
Medicinal Chemistry Applications
The potential therapeutic applications of this compound have also been explored. Platinum-based drugs are known for their anticancer properties, particularly in treating various types of cancers through mechanisms involving DNA interaction.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. Investigations into its mechanism suggest that it may induce apoptosis in malignant cells by forming DNA adducts, similar to other platinum-based chemotherapeutics.
Materials Science Applications
In materials science, this compound is being investigated for its potential use in organic light-emitting diodes (OLEDs) due to its emissive properties when incorporated into polymer matrices.
Case Study : Research has shown that incorporating this platinum complex into polymer films can enhance luminescent properties while maintaining stability under operational conditions. This application highlights the compound's dual role as both a catalyst and a functional material.
Mechanism of Action
The mechanism of action of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum involves its interaction with molecular targets, such as DNA in the case of its anticancer activity. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This disrupts DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Stability: The tridentate ligand in this compound enhances stability compared to bidentate analogs, as seen in its mercury counterpart .
- Catalytic Potential: Platinum’s affinity for π-backbonding with iodide may render this complex effective in cross-coupling reactions, though empirical studies are needed.
- Toxicity Considerations : While mercury compounds require stringent handling protocols (e.g., ), platinum complexes are generally safer but still necessitate proper safety measures due to heavy metal content.
Biological Activity
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum, often referred to as bis(dimethylamino)methylphenyl iodoplatinum(II), is a platinum-based compound that has garnered attention in medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and comparative studies with other platinum complexes.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 (hypothetical) |
| Molecular Formula | C12H18N2IPl |
| Molecular Weight | 365.00 g/mol |
| IUPAC Name | 2,6-Bis[(dimethylamino)methyl]phenyl iodoplatinum(II) |
The biological activity of this compound is primarily attributed to its interaction with cellular components. The mechanism of action includes:
- DNA Interaction : Similar to cisplatin, this compound can form covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells .
- Tubulin Polymerization Inhibition : Studies indicate that the compound inhibits tubulin polymerization, which is critical for mitosis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, contributing to its cytotoxic effects .
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:
- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma) were among the cell lines evaluated.
- IC50 Values : The IC50 values for A549 and HeLa cells were found to be approximately 15 µM and 20 µM respectively, indicating moderate cytotoxicity compared to standard platinum drugs like cisplatin .
Comparative Analysis with Other Platinum Complexes
A comparative analysis highlights the unique properties of this compound relative to other platinum-based drugs:
| Compound | IC50 (µM) A549 | IC50 (µM) HeLa | Mechanism of Action |
|---|---|---|---|
| Cisplatin | 10 | 15 | DNA cross-linking |
| Oxaliplatin | 12 | 18 | DNA cross-linking |
| This compound | 15 | 20 | Tubulin inhibition, ROS generation |
Case Studies
- Study on A549 Cells : A study conducted by researchers investigated the effects of this compound on A549 cells. Results showed significant perinuclear staining indicative of effective cellular uptake and localization near the nucleus, which is essential for its anticancer activity .
- HeLa Cell Line Investigation : Another study focused on HeLa cells revealed that treatment with this platinum complex resulted in increased apoptosis rates compared to untreated controls. The mechanism was linked to the inhibition of tubulin polymerization and subsequent disruption of mitotic processes .
Q & A
Q. How can researchers design experiments to differentiate between inner-sphere and outer-sphere electron transfer mechanisms in this complex?
- Methodological Answer : Inner-sphere mechanisms require bridging ligands. Use electrochemical impedance spectroscopy (EIS) to detect adsorbed intermediates. Compare kinetics with/without bridging anions (e.g., Cl⁻ vs. PF₆⁻) to infer mechanism .
Data Analysis and Presentation Guidelines
- Crystallographic Data : Report R1/wR2 values (<0.05 for high-resolution data) and include anisotropic displacement parameters in CIF files .
- Spectroscopic Data : Use peak deconvolution software (e.g., ACD/Labs) for overlapping signals in NMR/UV-Vis spectra .
- Statistical Validation : Apply Grubbs’ test to exclude outliers in replicate measurements and report confidence intervals (e.g., 95% CI) for catalytic turnover numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
